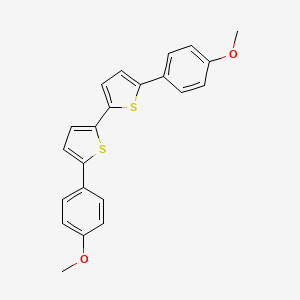
5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene is an organic compound characterized by its unique structure, which includes two thiophene rings substituted with methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes under inert conditions . The reaction is usually carried out in anhydrous solvents such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes.
Aplicaciones Científicas De Investigación
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in light-emitting diodes (LEDs) and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene in various applications is largely dependent on its electronic properties. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function as a semiconductor. The methoxy groups enhance electron-donating properties, improving charge transport and stability. In medicinal chemistry, the compound’s interaction with biological targets involves binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 5,5’-Bis(4-bromophenyl)-2,2’-bithiophene
- 5,5’-Bis(4-methylphenyl)-2,2’-bithiophene
- 5,5’-Bis(4-chlorophenyl)-2,2’-bithiophene
Comparison: Compared to its analogs, 5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups, which enhance its electron-donating capabilities. This results in improved electronic properties, making it more suitable for applications in organic electronics and materials science. Additionally, the methoxy groups can influence the compound’s solubility and processability, further distinguishing it from similar compounds .
Propiedades
Número CAS |
185413-63-2 |
|---|---|
Fórmula molecular |
C22H18O2S2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-17-7-3-15(4-8-17)19-11-13-21(25-19)22-14-12-20(26-22)16-5-9-18(24-2)10-6-16/h3-14H,1-2H3 |
Clave InChI |
OVLNXMUYJJXNBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


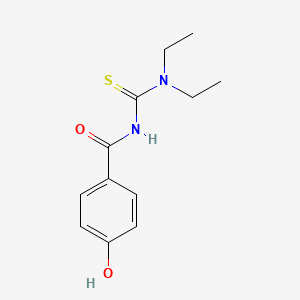
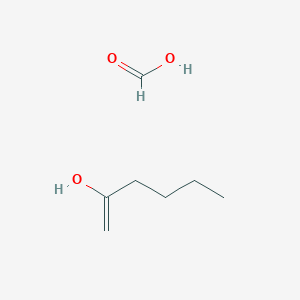

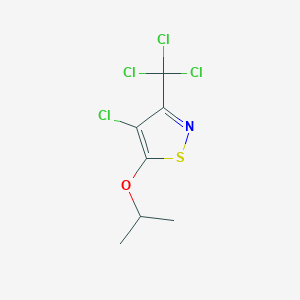
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
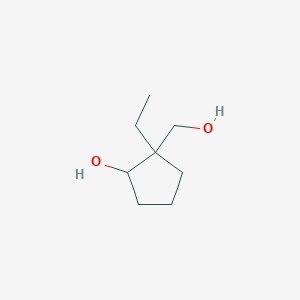



![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
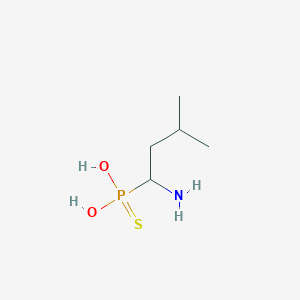
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
